

# 2-Hydroxyaclacinomycin B CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Hydroxyaclacinomycin B

Cat. No.: B1216079 Get Quote

# An In-depth Technical Guide to 2-Hydroxyaclacinomycin B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for 2-

**Hydroxyaclacinomycin B**. This guide provides the known core data for this compound and leverages detailed information from its close analogue, Aclacinomycin A, to present a representative technical profile. The biological activities and experimental data of Aclacinomycin A are presumed to be similar but not identical to those of **2-Hydroxyaclacinomycin B**.

#### **Core Compound Identification**

The fundamental chemical identifiers for **2-Hydroxyaclacinomycin B** are established as follows:

| Identifier        | Value        | Source |
|-------------------|--------------|--------|
| CAS Number        | 85819-82-5   | [1]    |
| Molecular Formula | C42H51NO16   | [1]    |
| Molecular Weight  | 825.85 g/mol | [1]    |



# Biological Profile and Mechanism of Action (Inferred from Aclacinomycin Analogs)

**2-Hydroxyaclacinomycin B** belongs to the aclacinomycin family, a group of anthracycline antibiotics known for their potent antitumor properties.[2][3] The primary analogue, Aclacinomycin A (also known as Aclarubicin), is a well-characterized antineoplastic agent.[2][4] The biological activity of **2-Hydroxyaclacinomycin B** is anticipated to follow a similar mechanism.

Aclacinomycins exert their cytotoxic effects through a multi-faceted approach. The core mechanisms include:

- DNA Intercalation: The planar anthracycline ring structure inserts itself between DNA base pairs, disrupting the normal function of the DNA helix.[5]
- Topoisomerase Inhibition: Aclacinomycins are inhibitors of both topoisomerase I and II.[5][6]
   This inhibition prevents the re-ligation of DNA strands, leading to DNA breaks, stalled replication and transcription, and ultimately, apoptosis.[5][7]
- Inhibition of Nucleic Acid Synthesis: Aclacinomycins demonstrate a strong inhibitory effect on nucleic acid synthesis, with a particular potency against RNA synthesis.[6][8][9]
- Histone Eviction: Aclacinomycin A has been shown to induce the eviction of histones from chromatin, which contributes to its chemotherapeutic effects.[4]

A significant advantage of aclacinomycins over other anthracyclines like doxorubicin is their reportedly lower cardiotoxicity.[3][9]

### **Quantitative Biological Data (Aclacinomycin A)**

The following table summarizes key quantitative data for Aclacinomycin A, which serves as a reference for the expected potency of **2-Hydroxyaclacinomycin B**.



| Assay                         | Cell Line /<br>Model      | Measurement                                       | Value                                        | Source |
|-------------------------------|---------------------------|---------------------------------------------------|----------------------------------------------|--------|
| IC50 (DNA<br>Synthesis)       | L1210 Leukemia<br>Cells   | Inhibition of [14C]-thymidine incorporation       | 0.30 μg/mL                                   | [9]    |
| IC50 (RNA<br>Synthesis)       | L1210 Leukemia<br>Cells   | Inhibition of [14C]-uridine incorporation         | 0.038 μg/mL                                  | [9]    |
| IC50<br>(Proteolysis)         | Rabbit<br>Reticulocytes   | Inhibition of ubiquitin-ATP-dependent proteolysis | 52 μΜ                                        | [6]    |
| In Vivo Antitumor<br>Activity | Leukemia L-1210<br>(Mice) | Oral<br>administration                            | Significant<br>antitumor effect              | [6]    |
| In Vivo Antitumor<br>Activity | Leukemia P-388<br>(Mice)  | Intraperitoneal administration                    | Dose-dependent<br>tumor growth<br>inhibition | [6]    |

### **Experimental Protocols**

While specific experimental protocols for **2-Hydroxyaclacinomycin B** are not available, a standard methodology for evaluating its cytotoxic activity in a cancer cell line would follow a procedure similar to the one detailed below.

# Protocol: In Vitro Cytotoxicity Assessment using an MTT Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

- 1. Cell Culture and Seeding:
- Culture a relevant cancer cell line (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.



- Harvest cells during the logarithmic growth phase using trypsin.
- Perform a cell count using a hemocytometer or automated cell counter and assess viability (typically >90%).
- Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well).
- Seed 100 μL of the cell suspension into each well of a 96-well plate.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

#### 2. Compound Treatment:

- Prepare a stock solution of **2-Hydroxyaclacinomycin B** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.
- Remove the old medium from the wells and add 100  $\mu$ L of the medium containing the various concentrations of the compound. Include vehicle-only controls.
- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

#### 3. MTT Assay:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 10 μL of the MTT solution to each well.
- Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium and add 100  $\mu$ L of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.

#### 4. Data Acquisition and Analysis:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Subtract the background absorbance from a blank well (medium and MTT solution only).
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
- Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

## **Visualizations: Pathways and Workflows**



### **Proposed Mechanism of Action for Aclacinomycins**

The following diagram illustrates the generally accepted mechanism by which aclacinomycinclass antibiotics induce cell death.

# Conceptual Mechanism of Aclacinomycin Action Cancer Cell Aclacinomycin Intercalation Inhibition **Nuclear DNA** Topoisomerase I/II Required for **DNA Replication &** Transcription Stalling leads to **DNA Strand Breaks** Triggers **Apoptosis**

Click to download full resolution via product page

Caption: Aclacinomycin inhibits replication by intercalating DNA and inhibiting topoisomerases.



# General Experimental Workflow for Cytotoxicity Analysis

This diagram outlines the logical flow of an in vitro experiment designed to assess the cytotoxic potential of a test compound.





#### Experimental Workflow for In Vitro Cytotoxicity Assay

Click to download full resolution via product page

Caption: Workflow for determining the IC50 of a compound using a cell-based assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. a2bchem.com [a2bchem.com]
- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aclarubicin Wikipedia [en.wikipedia.org]
- 5. Aclarubicin | C42H53NO15 | CID 451415 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rethinking Biosynthesis of Aclacinomycin A [mdpi.com]
- 8. Mechanism of action of aclacinomycin A. I. The effect on macromolecular syntheses -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental studies on aclacinomycin PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Hydroxyaclacinomycin B CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216079#2-hydroxyaclacinomycin-b-cas-numberand-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com